molecular formula C14H26N2O4 B12989918 tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate

tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B12989918
M. Wt: 286.37 g/mol
InChI Key: UHPRUHUHUCSGHS-UHFFFAOYSA-N
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Description

tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a synthetic organic compound with a complex structure It contains a tert-butyl group, a cyclobutyl ring, and a methoxymethylamino group attached to a propan-2-yl backbone

Preparation Methods

The synthesis of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methoxymethylamino group: This step involves the reaction of a suitable amine with a methoxymethylating agent.

    Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl(3-cyclobutyl-1-amino-1-oxopropan-2-yl)carbamate: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    tert-Butyl(3-cyclobutyl-1-((methylamino)-1-oxopropan-2-yl)carbamate: Contains a methylamino group instead of a methoxymethylamino group, which may influence its chemical properties and biological activity.

    tert-Butyl(3-cyclobutyl-1-((ethoxymethyl)amino)-1-oxopropan-2-yl)carbamate: Contains an ethoxymethyl group, which may alter its solubility and reactivity.

The uniqueness of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

Tert-butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound classified as a carbamate. Its structure includes a tert-butyl group, a cyclobutyl moiety, and an amino acid derivative, suggesting potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 394735-18-3

The structural complexity of this compound indicates unique chemical properties that may correlate with various biological activities.

Biological Activity Overview

Research into the biological activities of tert-butyl carbamate derivatives has shown a range of effects, particularly in medicinal chemistry. These compounds often exhibit:

  • Antiviral properties : Some derivatives have been linked to the inhibition of viral replication.
  • Neuroprotective effects : Certain studies suggest potential benefits in neurodegenerative conditions by reducing oxidative stress and inflammation.

1. Antiviral Activity

A study highlighted the role of similar carbamate compounds in inhibiting Hepatitis C Virus (HCV) NS3 serine protease, suggesting that this compound may also exhibit antiviral activity through similar mechanisms .

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its therapeutic potential. Interaction studies typically focus on:

  • Binding affinity to specific receptors.
  • Mechanism of action in cellular pathways.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateBenzene ring attached to a carbamateWidely used in organic synthesis
Tert-butyl carbazateTert-butyl group with hydrazine functionalityPotential use in hydrazone formation
N-Boc-hydroxylamineHydroxylamine derivative with Boc protectionImportant for synthesizing oxime derivatives

This table illustrates the diversity within the carbamate class and highlights the unique structural features of this compound.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[3-cyclobutyl-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(8-10-6-5-7-10)12(17)15-9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

UHPRUHUHUCSGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)NCOC

Origin of Product

United States

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